N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a morpholine ring, thiophene groups, and an oxazole ring
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(13-11-15(24-20-13)17-4-2-10-26-17)19-12-14(16-3-1-9-25-16)21-5-7-23-8-6-21/h1-4,9-11,14H,5-8,12H2,(H,19,22) |
InChI Key |
OFSOZKRGFZBNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholine derivative, followed by the introduction of thiophene groups through coupling reactions. The oxazole ring is then formed via cyclization reactions. Specific reagents and catalysts, such as palladium catalysts for coupling reactions and strong acids or bases for cyclization, are commonly used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)-2-(pyridin-2-yl)ethyl]-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of thiophene groups, which impart specific electronic properties that can be advantageous in certain applications. The combination of morpholine, thiophene, and oxazole rings also provides a versatile scaffold for further functionalization and optimization in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
